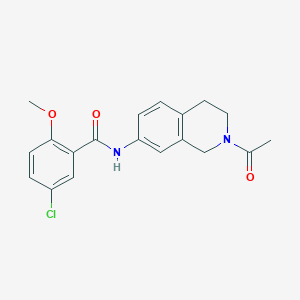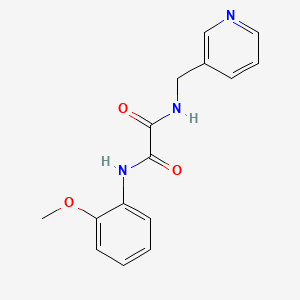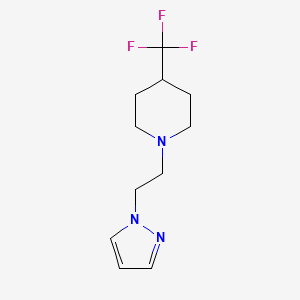
1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrazole moiety and a trifluoromethyl group, which contribute to its distinct chemical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the pyrazole ring in the compound could potentially interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .
Vorbereitungsmethoden
The synthesis of 1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyrazole to the piperidine ring: This step often involves nucleophilic substitution reactions where the pyrazole is introduced to the piperidine ring.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions to ensure the trifluoromethyl group is correctly positioned on the piperidine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(2-Pyrazol-1-ylethyl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-(Trifluoromethyl)piperidine:
1-(2-Pyrazol-1-ylethyl)-4-methylpiperidine: Substitutes the trifluoromethyl group with a methyl group, altering its lipophilicity and reactivity.
The uniqueness of this compound lies in the combination of the pyrazole and trifluoromethyl groups, which confer distinct chemical and biological properties that are not present in the similar compounds listed above.
Eigenschaften
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c12-11(13,14)10-2-6-16(7-3-10)8-9-17-5-1-4-15-17/h1,4-5,10H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYSDJREYPTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
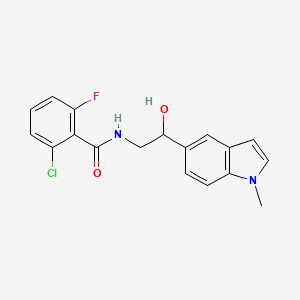
![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)
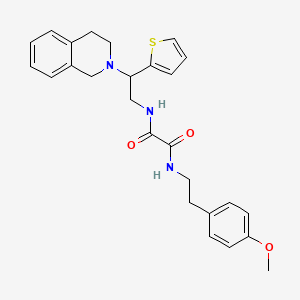
![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)
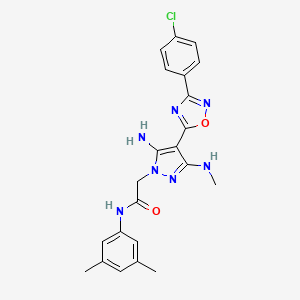
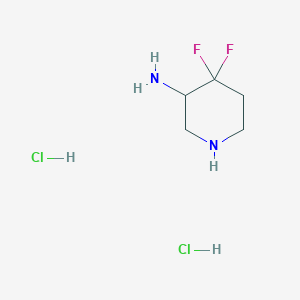
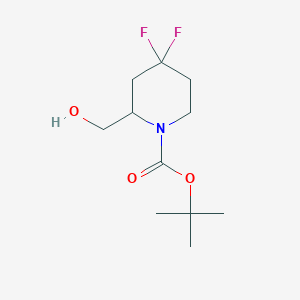
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2921197.png)
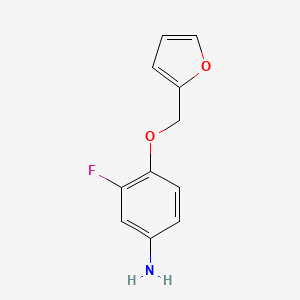
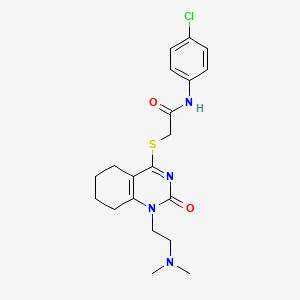
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2921203.png)
![4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)
